molecular formula C18H16Cl2N2O4S B12691148 1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) CAS No. 79146-63-7

1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate)

Cat. No.: B12691148
CAS No.: 79146-63-7
M. Wt: 427.3 g/mol
InChI Key: NTDDQTLMDLQJOU-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group, an oxoethyl group, and an imidazole ring, which are further modified by a toluene-4-sulphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) typically involves multiple steps, starting with the preparation of the dichlorophenyl precursor. This is followed by the introduction of the oxoethyl group and the formation of the imidazole ring. The final step involves the sulfonation with toluene-4-sulphonic acid to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxoethyl group.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, while the imidazole ring can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-1H-imidazole mono(toluene-4-sulphonate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

79146-63-7

Molecular Formula

C18H16Cl2N2O4S

Molecular Weight

427.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone;4-methylbenzenesulfonic acid

InChI

InChI=1S/C11H8Cl2N2O.C7H8O3S/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7H,6H2;2-5H,1H3,(H,8,9,10)

InChI Key

NTDDQTLMDLQJOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2

Origin of Product

United States

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